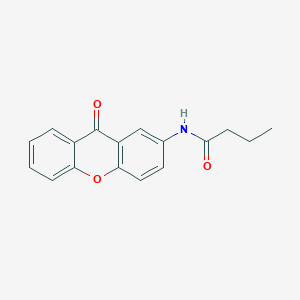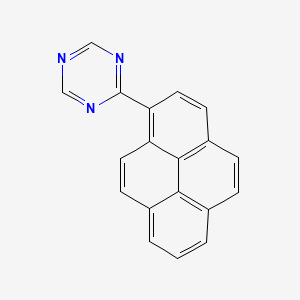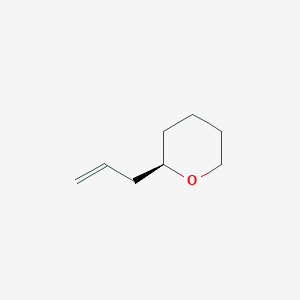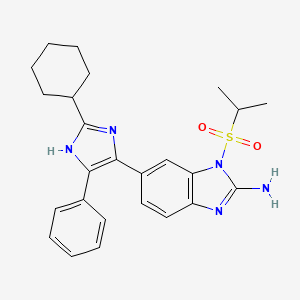![molecular formula C23H25NOS B12533084 (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine CAS No. 660407-79-4](/img/structure/B12533084.png)
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine is a chiral compound with a complex structure that includes a pyrrolidine ring, a methoxy(diphenyl)methyl group, and a thiophen-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy(diphenyl)methyl Group: This step involves the reaction of the pyrrolidine intermediate with methoxy(diphenyl)methyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-3-ylmethyl Group: The final step involves the reaction of the intermediate with thiophen-3-ylmethyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-2-yl)methyl]pyrrolidine
- (2S)-2-[Methoxy(diphenyl)methyl]-1-[(furan-3-yl)methyl]pyrrolidine
- (2S)-2-[Methoxy(diphenyl)methyl]-1-[(benzyl)methyl]pyrrolidine
Uniqueness
Compared to similar compounds, (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine exhibits unique properties due to the presence of the thiophen-3-ylmethyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
660407-79-4 |
|---|---|
Molekularformel |
C23H25NOS |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(2S)-2-[methoxy(diphenyl)methyl]-1-(thiophen-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C23H25NOS/c1-25-23(20-9-4-2-5-10-20,21-11-6-3-7-12-21)22-13-8-15-24(22)17-19-14-16-26-18-19/h2-7,9-12,14,16,18,22H,8,13,15,17H2,1H3/t22-/m0/s1 |
InChI-Schlüssel |
LYYGKRVPTSSXST-QFIPXVFZSA-N |
Isomerische SMILES |
COC([C@@H]1CCCN1CC2=CSC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC(C1CCCN1CC2=CSC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)


![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)


![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide](/img/structure/B12533048.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)


